2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine
Description
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3 |
InChI Key |
QSGKPGTUUUUVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine
Detailed Synthetic Routes
Alternative Route via Amide Bond Formation
Another approach involves the coupling of 2-methylpiperazine with 1,3-thiazole-4-carboxylic acid derivatives:
Step 1: Synthesis of 1,3-Thiazole-4-carboxylic Acid
The carboxylated thiazole can be synthesized by oxidation of the corresponding methyl or aldehyde thiazole derivatives or by direct synthesis from α-haloketones and thiourea with subsequent functional group transformations.
Step 2: Amide Coupling with 2-Methylpiperazine
The carboxylic acid is activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via acid chlorides formed by reaction with thionyl chloride or oxalyl chloride. The activated acid is then reacted with 2-methylpiperazine to form the amide bond, yielding the target compound.
Parallel Synthesis and Library Generation
A recent study reported a parallel synthesis approach to generate diverse piperazine-tethered thiazole compounds, including analogs of 2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine. The method involved:
- Solid-phase synthesis starting from resin-bound intermediates.
- Use of 1,3-dichloroacetone for Hantzsch cyclization to form 4-chloromethyl-thiazole resin-bound intermediates.
- Nucleophilic substitution with Boc-protected piperazine, followed by Boc deprotection and acylation with various carboxylic acids to diversify the library.
This method provided high purity and yield, demonstrating the robustness of the nucleophilic substitution of chloromethyl-thiazole by piperazine derivatives.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic substitution on 4-chloromethyl thiazole | 4-chloromethyl-1,3-thiazole, piperazine, DMF, RT overnight | High yield, mild conditions, straightforward | Requires synthesis of chloromethyl intermediate |
| Amide bond formation from thiazole-4-carboxylic acid | 1,3-thiazole-4-carboxylic acid, coupling reagents, 2-methylpiperazine | Direct amide formation, scalable | Requires acid activation, possible side reactions |
| Solid-phase parallel synthesis | Resin-bound intermediates, Boc-piperazine, Hantzsch cyclization | High throughput, library diversity | Requires specialized solid-phase equipment |
Research Findings and Data Summary
Yields and Purity
- The nucleophilic substitution approach typically yields the target compound in good to excellent yields (70-90%) with high purity confirmed by LC-MS and NMR.
- Amide bond formation methods show moderate to good yields (60-85%) depending on coupling efficiency and purification.
- Solid-phase synthesis methods yield compounds with purities exceeding 90%, suitable for screening and drug discovery.
Structural Confirmation
- NMR Spectroscopy: Characteristic signals include aromatic protons of the thiazole ring, methyl protons on piperazine, and amide NH protons.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- Crystallography: Occasionally used for intermediate confirmation, especially in patented processes.
Summary and Recommendations
The preparation of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine can be efficiently achieved by nucleophilic substitution of 4-chloromethyl-1,3-thiazole with 2-methylpiperazine or via amide coupling of 1,3-thiazole-4-carboxylic acid derivatives with 2-methylpiperazine. Both methods are well-documented and supported by experimental data.
For rapid synthesis and library generation, solid-phase parallel synthesis offers a powerful platform, especially for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine serves as a building block for synthesizing complex pharmaceutical compounds. The thiazole ring has a carbonyl group at the 4-position, which adds to the compound's reactivity and potential biological activity, making it interesting for medicinal chemistry.
Biochemical Probes
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine is investigated for its potential use as a biochemical probe. Studies on the interactions of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine with biological targets indicate that it can modulate enzyme activity or receptor binding. These interactions are vital for understanding its pharmacological effects and potential therapeutic uses. For example, it has demonstrated the ability to inhibit certain bacterial enzymes and potentially disrupt cancer cell signaling pathways.
Several compounds share structural similarities with 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine:
- 2-Methyl-1,3-thiazole-4-carboxylic acid Thiazole derivative, precursor in synthesis
- Piperazine Simple six-membered ring, used in various pharmaceutical applications
- Thiazole Core structure, known for wide-ranging biological activities
- 5-Phenyl-1,3-thiazole derivatives Thiazole derivatives, exhibits antitumor activity
The combination of thiazole and piperazine enhances the compound's chemical reactivity and biological activity compared to simpler compounds like piperazine or thiazoles alone.
Antimicrobial Activity
A study prepared a new N, N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole and tested it for antimicrobial activity . The results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria .
1,3,4-Thiadiazole derivatives are known to possess antimicrobial, antitubercular, anti-helicobacter pylori, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant and anxiolytic, antihypertensive, anticancer, and antifungal activity . They also exhibit high potential in agriculture, such as in pesticides, herbicides, fungicides, insecticides, bactericides, and even plant-growth regulators .
Anticonvulsant Activity
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
Piperazine derivatives generally exhibit superior binding affinity compared to piperidine analogs. For example:
| Compound | Core Structure | Substituent | hA2AAR Binding (Ki, nM) |
|---|---|---|---|
| 1 (Piperidine) | Piperidine | Benzyl | 594 |
| 3 (Piperazine) | Piperazine | Benzyl | 58 |
The piperazine ring enhances binding due to its ability to form hydrogen bonds and accommodate substituents more effectively. The increased polarity and conformational flexibility of piperazine likely contribute to this advantage .
Substituent Effects on Piperazine
The nature of substituents on the piperazine ring significantly impacts activity:
- Aromatic Groups : Benzyl (compound 3, Ki = 58 nM) and phenyl (compound 2) substituents are well-tolerated, maintaining high binding affinity.
- Longer Chains : Phenylethyl (compound 4, Ki = 210 nM) reduces activity, likely due to steric hindrance.
- Electron-Activating Groups : Para-substituents like -OCH2CH2OCH3 (compound 5) or -COOEt (compound 9) decrease affinity, suggesting electronic effects disrupt binding .
- Methyl Group : The 2-methyl group in the target compound may balance metabolic stability and steric effects. In related studies, methyl substituents on piperazine reduced toxicity compared to bulkier groups (e.g., compound 1 in showed lower toxicity than phenyl-substituted analogs) .
Thiazole-Linked Piperazines vs. Other Heterocycles
The thiazole-4-carbonyl moiety distinguishes this compound from analogs with different heterocycles:
- Thiazolopyrimidine Core : Piperazine-linked thiazolopyrimidines (e.g., compound 3, Ki = 58 nM) show strong receptor binding, but thiazole-carbonyl derivatives may offer improved solubility due to the carbonyl's polarity .
- Quinolone Derivatives: Piperazine attached to 4(1H)-quinolones via ethylene spacers (e.g., compound 8ac) exhibited higher solubility (>80 μM) compared to direct N-phenylpiperazine attachment (compound 8a, <20 μM). The thiazole-carbonyl group in the target compound may similarly influence solubility depending on its pKa (~5–7 for ethylene-spaced analogs vs. <3.8 for direct attachment) .
Metabolic Stability
Piperazine rings are metabolic hotspots. Key findings include:
- Dealkylation and Oxidation: Piperazine derivatives undergo N-dealkylation (e.g., sildenafil metabolites) and oxidation, as seen in fluoroquinolones .
- Methyl Substituent Impact : The 2-methyl group in the target compound may slow metabolism by sterically hindering enzymatic access, though this requires empirical validation.
- Isostere Exploration : To mitigate metabolic liability, piperazine isosteres (e.g., morpholine) have been investigated. However, piperazine often retains superior activity .
Selectivity and Toxicity
- Enzyme Selectivity : Piperazine carbamates (e.g., compound 6 in ) showed moderate selectivity for MAGL over FAAH, but required optimization. The thiazole moiety in the target compound may improve selectivity for specific targets .
- Toxicity: Piperazine substituents influence toxicity.
Data Tables
Table 1: Binding Affinity of Piperazine vs. Piperidine Derivatives
| Compound | Core Structure | Substituent | Target (hA2AAR) Ki (nM) |
|---|---|---|---|
| 1 | Piperidine | Benzyl | 594 |
| 3 | Piperazine | Benzyl | 58 |
Table 2: Solubility and pKa of Piperazine Derivatives
| Compound | Spacer Type | Solubility (μM) | Calculated pKa |
|---|---|---|---|
| 8ac | Ethylene | >80 | 6–7 |
| 8a | Direct attachment | <20 | <3.8 |
| Target* | Thiazole-carbonyl | Not reported | ~5–7 (estimated) |
*Estimated based on structural similarity to ethylene-spaced analogs .
Table 3: Metabolic Pathways of Piperazine Derivatives
| Compound Class | Primary Metabolic Pathway | Example Metabolite |
|---|---|---|
| Fluoroquinolones | Piperazine oxidation | N-Oxide |
| Sildenafil | N-Demethylation | Desmethyl metabolite |
| Target* | Predicted: N-Dealkylation | Pending validation |
Biological Activity
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiazole moiety, specifically at the 4-position, which includes a carbonyl group. The molecular formula is , with a molecular weight of 211.29 g/mol. Its IUPAC name is [(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone, indicating specific stereochemistry at the piperazine nitrogen.
Antimicrobial Activity
Research indicates that 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine exhibits significant antimicrobial properties. Compounds with similar thiazole structures have shown effectiveness against various pathogenic bacteria and fungi. For instance, studies have demonstrated its activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 µg/mL |
| Escherichia coli | 12.5 - 25 µg/mL |
| Klebsiella pneumoniae | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 - 25 µg/mL |
These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Antiplasmodial Activity
Additionally, this compound has been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Preliminary results indicate that it may disrupt the life cycle of the parasite, although further studies are necessary to elucidate the exact mechanisms involved .
Anticonvulsant Properties
In a study evaluating various thiazole derivatives, compounds similar to 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine exhibited anticonvulsant properties in animal models. For example, certain analogues demonstrated significant protection against seizures induced by picrotoxin, suggesting potential therapeutic applications in epilepsy .
The biological activity of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, leading to therapeutic effects in various biological pathways. For example:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis.
- Receptor Modulation : It could also interact with neurotransmitter receptors involved in seizure activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-piperazine derivatives. Modifications at specific positions on the thiazole or piperazine rings can enhance potency and selectivity against targeted pathogens or conditions. For instance:
- Substituents on Thiazole : Variations in substituents at the fifth position of the thiazole ring have been linked to increased antimicrobial efficacy.
- Piperazine Modifications : Alterations in the piperazine moiety can affect pharmacokinetic properties and receptor affinity .
Case Studies
Several studies highlight the potential of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against multiple strains, revealing that derivatives with methyl or halogen substitutions displayed superior efficacy compared to standard antibiotics .
- Anticonvulsant Activity : In another investigation, thiazole-piperazine hybrids were tested in picrotoxin-induced seizure models, showing promising anticonvulsant effects and paving the way for future drug development .
- Cancer Research : Emerging research suggests that compounds like 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine may disrupt cancer cell signaling pathways, warranting further exploration into their potential as anticancer agents.
Q & A
Q. What are the common synthetic routes for 2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine derivatives?
The synthesis typically involves coupling a piperazine core with a thiazole carbonyl group. A general approach includes:
- Step 1 : Functionalization of the piperazine ring. For example, alkylation or acylation reactions, such as reacting 1-methylpiperazine with a thiazole-4-carbonyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization using NMR, IR, and mass spectrometry .
Critical parameters include reaction temperature (often room temperature for diazonium coupling) and stoichiometric control to minimize byproducts .
Q. How are spectral techniques (NMR, IR) employed to characterize this compound?
- ¹H/¹³C NMR : Piperazine ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while the thiazole carbonyl carbon resonates near δ 160–170 ppm. Assignments are validated by comparing shifts with analogous structures, such as 1-methyl-4-[2-aryl-1-diazenyl]piperazines .
- IR : A strong absorption band at ~1650–1700 cm⁻¹ confirms the carbonyl (C=O) group. Thiazole ring vibrations (C-S/C-N stretches) appear at 650–750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical masses, and fragmentation patterns are analyzed to confirm substituents .
Q. What stability considerations are critical during storage and handling?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the thiazole carbonyl group. Use amber vials to avoid photodegradation .
- Reactivity : Avoid strong oxidizers (e.g., KMnO₄), which may degrade the thiazole ring. Monitor for discoloration or precipitate formation as signs of decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
- Scenario : Discrepancies in piperazine proton shifts may arise from conformational flexibility or solvent effects.
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects .
- Compare with computational models (DFT calculations) to predict shifts under different conformers .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, as demonstrated in studies of 1-alkyl-4-[2-aryl-1-diazenyl]piperazines .
Q. What strategies optimize reaction yields in thiazole-piperazine couplings?
- Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance click chemistry reactions, such as triazole formation, with yields >80% .
- Solvent Selection : Biphasic systems (H₂O:DCM 1:2) improve regioselectivity by stabilizing intermediates .
- Byproduct Mitigation : Use TLC (e.g., hexane/ethyl acetate 1:2) to monitor reaction progress and optimize stoichiometry .
Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?
- Case Study : Fluorine substitution at the thiazole 2-position increases metabolic stability and receptor binding affinity in kinase inhibitors .
- Method :
- Synthesize derivatives (e.g., 2-fluoro-thiazole variants) and assay against target enzymes (e.g., tyrosine kinases) .
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .
- Compare IC₅₀ values of derivatives to establish structure-activity relationships (SAR) .
Q. How are contradictions in biological assay data (e.g., variable IC₅₀ values) analyzed?
- Potential Causes : Batch-to-batch purity variations, assay conditions (e.g., pH, temperature), or off-target effects.
- Resolution :
Methodological Guidelines
Q. Designing experiments to assess piperazine-thiazole interactions
- Hypothesis : The piperazine nitrogen’s basicity modulates solubility and target binding.
- Approach :
Q. Addressing synthetic challenges in scale-up
- Issue : Low yields during diazonium coupling due to competing side reactions.
- Solutions :
- Use flow chemistry to enhance mixing and heat transfer .
- Replace diazonium salts with safer alternatives (e.g., aryl boronic acids in Suzuki couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
